Canthin-6-one N-oxide

Vue d'ensemble

Description

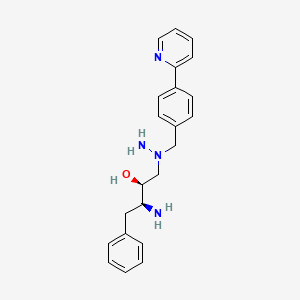

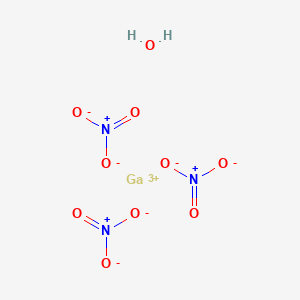

Canthin-6-one N-oxide is a type of alkaloid . It is known to have broad-spectrum antifungal, leishmanicidal, and trypanocidal activities . It is also an orally active antiparasitic agent .

Synthesis Analysis

Canthin-6-one alkaloids have been synthesized through various methods. The biosynthesis of canthinone-type alkaloids was first demonstrated through feeding experiments in which 14C-tryptophan was administered to cell cultures of Ailanthus altissima . The first total synthesis of canthin-6-one, achieved via a classic Bischer-Napieralski method, was reported in 1966 .Molecular Structure Analysis

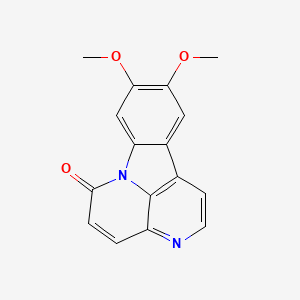

Canthin-6-one N-oxide is a subclass of β-carboline alkaloids with an additional D ring . More than 60 natural canthin-6-one alkaloids and their structures have been considered .Physical And Chemical Properties Analysis

Canthin-6-one N-oxide is a yellow powder . Its molecular formula is C14H8N2O2 and its molecular weight is 236.2 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Chronic Inflammatory Diseases

- Field : Medical Research, Immunology

- Application : Canthin-6-ones are a subclass of β-carboline alkaloids isolated from a wide range of species. They have potential therapeutic effects on many inflammatory diseases .

- Method : In vitro and in vivo experiments have been conducted to study the anti-inflammatory functions and the underlying mechanisms of this class of compounds .

- Results : Canthin-6-one has been found to suppress TNBS-induced colitis based on macroscopic and histologic scoring data and the production of colonic pro-inflammatory mediators, including TNF-α, IL-1β, IL-12p70, and VEGF, while enhancing the level of the anti-inflammatory cytokine IL-10 .

Cancer Treatment

- Field : Medical Research, Oncology

- Application : Canthin-6-one has been studied for its potential use in cancer treatment .

- Method : Cell culture experiments have been conducted to study the effects of Canthin-6-one on cancer cells .

- Results : Canthin-6-one has been found to cause a marginal increase in the cell population in G2 phase in HUVECs treated with SM or canthin-6-one at 10–40 µM, suggesting a G2/M block in HUVECs treated with canthin-6-one .

Antiparasitic Agent

- Field : Medical Research, Parasitology

- Application : Canthin-6-one N-oxide has been identified as a potential antiparasitic agent .

- Method : The exact methods of application or experimental procedures are not specified in the available literature .

- Results : The outcomes of these studies are not detailed in the available sources .

Autophagy Regulation

- Field : Medical Research, Cell Biology

- Application : Canthin-6-one has been found to potentially regulate autophagy, a cellular process involved in the degradation and recycling of cellular components .

- Method : Studies have shown that exposure to Canthin-6-one may induce a decline in COX2 levels, a critical regulator of autophagy .

- Results : A corresponding increase in autophagy has been observed following exposure to Canthin-6-one .

Nitric Oxide Inhibitor

- Field : Medical Research, Immunology

- Application : Canthin-6-one alkaloids have been found to display potential nitric oxide inhibitory activities .

- Method : The exact methods of application or experimental procedures are not specified in the available literature .

- Results : The outcomes of these studies are not detailed in the available sources .

Biosynthesis and Chemistry

- Field : Biochemistry

- Application : Canthin-6-one alkaloids have been studied for their biosynthesis, efficient and classic synthetic approaches .

- Method : Various synthetic approaches have been explored, including a “one-pot” microwave-mediated synthesis of canthin-6-one analogs via the IEDDA reaction .

- Results : The overall yield of canthin-6-one in the later synthesis was increased to 48% in two steps .

Orientations Futures

Propriétés

IUPAC Name |

6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKULNRVYULJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Canthin-6-one N-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.